structural conformation of Palonosetron, (3aR)- enantiomer
structural conformation of Palonosetron, (3aR)- enantiomer
An In-depth Technical Guide to the Structural Conformation of Palonosetron, (3aR)- Enantiomer
Authored by a Senior Application Scientist
Foreword: The Stereochemical Imperative in 5-HT₃ Receptor Antagonism
Palonosetron is a second-generation 5-hydroxytryptamine-3 (5-HT₃) receptor antagonist that exhibits superior clinical efficacy in the prevention of chemotherapy-induced nausea and vomiting (CINV), particularly in the delayed phase.[1] Its pharmacological distinction lies in a significantly higher binding affinity for the 5-HT₃ receptor and a longer plasma half-life compared to first-generation antagonists. The molecular architecture of Palonosetron is characterized by two chiral centers, giving rise to four possible stereoisomers.[2][3] It is a well-established principle in pharmacology that stereochemistry dictates biological activity. In the case of Palonosetron, the therapeutic activity is almost exclusively attributed to the (3aS, 2S)-isomer.[2]
This guide focuses on the structural conformation of the (3aR)-enantiomer of Palonosetron. While the preponderance of structural research has logically centered on the pharmacologically active (3aS, 2S)-isomer, a thorough understanding of the inactive enantiomers is crucial for drug development, impurity profiling, and elucidating the precise structure-activity relationship at the receptor level. The conformational differences, however subtle, between the (3aR) and (3aS) enantiomers are fundamental to their differential receptor binding and efficacy. This document will synthesize data from high-resolution structural methods and computational analyses to provide a comprehensive overview of the (3aR)-Palonosetron conformation, often drawing inferences from the extensive studies performed on its active counterpart.
The Architectural Blueprint: Insights from Crystallography
X-ray crystallography provides a static, high-resolution snapshot of a molecule's three-dimensional structure in the solid state. This technique has been instrumental in revealing the atomic-level details of how the active enantiomer of Palonosetron interacts with its biological target.
The Co-crystal Structure: A Template for Understanding
The most profound insights into Palonosetron's conformation come from studies of its active (3aS, 2S)-isomer co-crystallized with a surrogate protein, an engineered acetylcholine binding protein (5-HTBP), that mimics the 5-HT₃ receptor binding site.[4][5][6] These studies revealed that Palonosetron's rigid tricyclic ring structure forms a tight and effective wedge in the receptor's binding pocket.[4][5] This binding is stabilized by specific, high-affinity interactions, including a critical cation-π interaction between the protonated quinuclidine nitrogen and the aromatic side chain of a tryptophan residue (W183), as well as hydrogen bonds with other residues like Y153.[4][5]
While a dedicated crystal structure for the (3aR)-enantiomer is not available in the public domain, the structure of the (3aS) isomer provides an invaluable template. The core tricyclic isoquinolinone skeleton is rigid and planar. The primary conformational distinction in the (3aR)-enantiomer arises from the inversion of stereochemistry at the 3a carbon. This inversion fundamentally alters the spatial trajectory of the quinuclidine moiety relative to the isoquinolinone core, which consequently disrupts the precise geometry required for optimal binding to the 5-HT₃ receptor. The critical distance and angle for the cation-π interaction with W183 are unlikely to be achieved, providing a clear structural rationale for its pharmacological inactivity.
Polymorphism of Palonosetron Hydrochloride
Studies on Palonosetron hydrochloride have identified several crystalline polymorphic forms, which can be distinguished by their unique X-ray powder diffraction (XRPD) patterns.[7][8][9] While these studies do not isolate the (3aR)-enantiomer, they underscore the molecule's ability to adopt different packing arrangements in the solid state, a factor governed by its inherent conformation.
| Crystalline Form | Characteristic XRPD Peaks (2θ ±0.2°) |
| Form I | 10.38, 12.04, 14.40, 15.74, 16.89, 17.16, 19.62, 20.88, 23.70, 24.02, 24.73, 25.31[7] |
| Form A (Teva) | 13.0, 15.4, 17.5, 7.1, 13.7, 14.2, 16.2, 18.5, 20.0, 22.1[8][9] |
| Form B (Teva) | 12.1, 15.8, 17.3[8][9] |
This table summarizes key diffraction data for different polymorphic forms of Palonosetron HCl, illustrating the structural variations detectable in the solid state.
Conformation in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the premier technique for determining the three-dimensional structure and dynamics of molecules in solution, an environment that more closely mimics physiological conditions.[10][11] A comprehensive NMR analysis of (3aR)-Palonosetron would definitively map its solution-state conformation.
The NMR Toolkit for Conformational Analysis
A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are required to elucidate the conformation.
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COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (protons on adjacent carbons), which helps in assigning the proton signals across the molecular scaffold.
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HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, enabling the assignment of the carbon skeleton.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together different fragments of the molecule.
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NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful experiment for conformational analysis. It detects through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing quantitative distance restraints for structure calculation.
Experimental Protocol: NMR-Based Conformational Analysis of (3aR)-Palonosetron
The following protocol outlines a self-validating system for determining the solution conformation.
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Sample Preparation:
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Dissolve ~5-10 mg of high-purity (3aR)-Palonosetron hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical, as conformational equilibria can be solvent-dependent.
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Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening. Filter the solution if necessary.
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-
Data Acquisition:
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Acquire a suite of NMR spectra on a high-field spectrometer (≥ 500 MHz) for optimal resolution and sensitivity.
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1D Spectra: Acquire ¹H and ¹³C{¹H} spectra.
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2D Homonuclear Spectra: Acquire a phase-sensitive DQF-COSY experiment.
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2D Heteronuclear Spectra: Acquire phase-sensitive HSQC and HMBC experiments. Optimize the HMBC delay for a range of long-range couplings (e.g., 8 Hz).
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2D NOESY: Acquire a phase-sensitive NOESY spectrum with a mixing time optimized to observe key intramolecular correlations (e.g., 500-800 ms). Run a series of NOESY experiments with varying mixing times to build up a NOE curve, which can provide more accurate distance information.
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Data Processing and Analysis:
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Process all spectra using appropriate window functions (e.g., squared sine-bell) and baseline correction.
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Assignments: Use the combination of COSY, HSQC, and HMBC spectra to unambiguously assign all ¹H and ¹³C resonances.
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Conformational Analysis:
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Carefully integrate all cross-peaks in the NOESY spectrum.
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Identify key NOE correlations that define the relative orientation of the quinuclidine and isoquinolinone rings. For instance, look for NOEs between protons on the quinuclidine ring and protons on the fused aliphatic ring of the isoquinolinone system.
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Analyze the ³J(H,H) coupling constants from the high-resolution ¹H spectrum. These values, through the Karplus equation, provide information about the dihedral angles of the flexible portions of the molecule.
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-
Structural Modeling:
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Convert the NOE intensities into distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å).
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Use the derived distance and dihedral angle restraints as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the NMR data.
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The resulting ensemble of low-energy structures represents the dynamic conformation of (3aR)-Palonosetron in solution.
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Caption: Workflow for NMR-based structural elucidation of (3aR)-Palonosetron.
The Dynamic Landscape: Computational and Molecular Modeling
Computational modeling, particularly molecular dynamics (MD) simulations, offers a powerful approach to explore the conformational flexibility and energetic landscape of a molecule.[12] These methods can complement experimental data by providing a dynamic picture of the molecule's behavior over time.
Probing Conformation and Binding with MD Simulations
MD simulations have been successfully used to investigate the binding of the active Palonosetron enantiomer to the 5-HT₃ receptor.[12][13] These studies corroborate experimental findings, showing how the molecule's conformation allows it to fit snugly within the binding pocket and form stable interactions. A similar computational approach can be applied to the (3aR)-enantiomer to understand its conformational preferences and to model its interaction (or lack thereof) with the receptor.
Workflow: In Silico Conformational Analysis of (3aR)-Palonosetron
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Structure Preparation:
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Generate a 3D structure of the (3aR)-Palonosetron molecule using a chemical drawing program. The IUPAC name is (3aR)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one.[14]
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Assign an appropriate force field (e.g., AMBER, CHARMM, OPLS) to describe the atomic interactions.
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Perform an initial energy minimization to relieve any steric strain in the starting structure.
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Conformational Search:
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Conduct a systematic or stochastic conformational search to identify low-energy conformers. This can be done by rotating the key rotatable bonds in the molecule. For Palonosetron, the most significant flexibility is the bond connecting the quinuclidine ring to the isoquinolinone nitrogen.
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Solvated Molecular Dynamics Simulation:
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Place the lowest-energy conformer in a simulation box filled with explicit solvent molecules (e.g., a water model like TIP3P).
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Neutralize the system by adding counter-ions if necessary.
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Perform an equilibration protocol, gradually heating the system to the target temperature (e.g., 300 K) and adjusting the pressure.
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Run a production MD simulation for a significant duration (e.g., >100 nanoseconds) to allow the molecule to thoroughly sample its conformational space.
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-
Trajectory Analysis:
-
Analyze the resulting trajectory to identify the most populated conformational states.
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Calculate key geometric parameters over time, such as dihedral angles, distances between specific atoms, and the root-mean-square deviation (RMSD) to assess structural stability.
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Cluster the conformations to group similar structures and determine the relative populations of different conformational families.
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Docking Studies (Optional):
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Dock the representative low-energy conformers of (3aR)-Palonosetron into the 5-HT₃ receptor binding site (using a structure from the Protein Data Bank, such as the one complexed with the active isomer).
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Analyze the resulting docking poses and scores to predict the binding mode and estimate the binding affinity. This analysis would be expected to yield a much lower binding affinity for the (3aR)-enantiomer compared to the (3aS)-enantiomer, consistent with experimental data.
-
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